2-Debenzoyl Paclitaxel 2-Pentanoate

Beschreibung

Contextualization within the Taxane (B156437) Family and Paclitaxel (B517696) Analogs

Taxanes are a class of naturally occurring diterpenoid compounds originally isolated from plants of the Taxus genus (yew trees). wikipedia.org They are characterized by a complex core structure known as the taxane skeleton. wikipedia.org The most prominent member of this family, paclitaxel (marketed as Taxol), was first identified in the 1960s from the bark of the Pacific yew, Taxus brevifolia. researchgate.netnih.gov

The significance of taxanes in chemical biology and medicine is immense. labassociates.com They represent a critical class of chemotherapeutic agents used in the treatment of a wide array of cancers, including ovarian, breast, lung, bladder, and esophageal cancers. labassociates.comnumberanalytics.comnih.gov The primary mechanism of action for taxanes involves their interaction with microtubules, which are essential components of the cell's cytoskeleton. wikipedia.orgclevelandclinic.org Unlike other anti-mitotic agents that prevent microtubule formation, taxanes stabilize the microtubules, preventing their depolymerization. wikipedia.orgclevelandclinic.org This interference with the normal dynamics of microtubules disrupts cell division (mitosis), leading to cell cycle arrest and ultimately, programmed cell death (apoptosis). researchgate.netnih.gov

The intricate molecular structure of taxanes has also made them a fascinating subject for synthetic and medicinal chemists, driving the development of novel synthetic strategies and a deeper understanding of structure-activity relationships. nih.govcapes.gov.br

While paclitaxel and its early semi-synthetic analog, docetaxel, have demonstrated significant clinical success, their use is not without challenges. nih.govwaocp.org This has provided a strong impetus for the development of a vast number of paclitaxel analogs.

One of the primary drivers for creating paclitaxel analogs is to overcome the limitations associated with the parent compounds. A significant issue is poor water solubility, which complicates formulation and can necessitate the use of solubility-enhancing agents that may cause their own side effects. wikipedia.orgnih.gov

Furthermore, the development of multidrug resistance (MDR) in cancer cells is a major obstacle to successful long-term treatment. nih.gov Cancer cells can develop mechanisms to pump the drug out, reducing its intracellular concentration and effectiveness. nih.govnih.gov Another form of resistance can arise from alterations in the tubulin protein itself, the target of taxanes. nih.govnih.gov

The development of new taxane analogs aims to enhance their therapeutic properties. nih.gov Researchers are focused on creating derivatives with greater potency, allowing for lower doses and potentially reducing side effects. nih.govtandfonline.com There is also a significant effort to develop analogs that can overcome the mechanisms of multidrug resistance. nih.govtandfonline.com

Improving the specificity of taxanes towards tumor cells is another key objective. By modifying the chemical structure, it may be possible to create derivatives that are more readily taken up by cancer cells or that have a higher affinity for the tubulin in those cells. nih.gov The ultimate goal is to develop next-generation taxanes with superior pharmacological profiles, including improved efficacy against a broader range of tumors and a better safety profile. nih.govnih.gov

Rationale for the Development of Paclitaxel Analogs

Nomenclature and Structural Relationship to the Paclitaxel Core

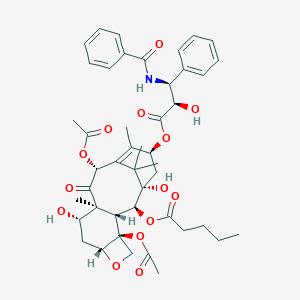

2-Debenzoyl Paclitaxel 2-Pentanoate is a specific analog of paclitaxel. Its name provides clear information about its chemical structure relative to the parent compound. "2-Debenzoyl" indicates that the benzoyl group, which is normally attached at the C2 position of the paclitaxel core, has been removed. In its place, a "2-Pentanoate" group has been attached. This means an ester linkage has been formed between the hydroxyl group at the C2 position and pentanoic acid.

The core tetracyclic skeleton of paclitaxel remains intact in this analog. The critical side chain at the C13 position, which is essential for its biological activity, is also presumed to be present unless otherwise specified in the nomenclature. The modification at the C2 position is a common strategy in the development of paclitaxel analogs to investigate the structure-activity relationship and potentially improve the compound's pharmacological properties. scispace.com

Below is a data table summarizing the key chemical information for this compound:

| Property | Value | Source |

| Chemical Formula | C45H55NO14 | nih.gov |

| Molecular Weight | 833.9 g/mol | nih.gov |

| CAS Number | 213767-22-7 | nih.gov |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] pentanoate | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPXYNBYNRARE-IMIIKSCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445592 | |

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213767-22-7 | |

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Biological Activity of 2 Debenzoyl Paclitaxel 2 Pentanoate and Its Analogs

Molecular Interactions with Microtubules and Tubulin Polymerization Dynamics

The primary mechanism of action for paclitaxel (B517696) and its derivatives involves direct interaction with the microtubule cytoskeleton. nih.gov These agents are known as microtubule-stabilizing agents because they bind to the β-tubulin subunit of the microtubule polymer. nih.govcam.ac.uk This binding event enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules, preventing their depolymerization. nih.govnih.gov The suppression of microtubule dynamics interferes with their crucial roles in mitosis, particularly the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. nih.gov

Modulation of Microtubule Assembly and Stability

Paclitaxel and its analogs fundamentally alter the dynamic instability of microtubules. By binding to β-tubulin within the assembled microtubule, they lock the polymer in a stabilized state. nih.govresearchgate.net This action effectively promotes the assembly of tubulin into microtubules and shields them from the disassembly that is critical for normal cellular function. nih.gov The stabilization of microtubules leads to the formation of abnormal microtubule bundles and asters, disrupting the cell's ability to properly segregate chromosomes during mitosis. frontiersin.org

Research into analogs modified at the C-2 position of the paclitaxel core has revealed that this site is critical for modulating the drug's activity. For instance, an analog where the C-2 benzoyl group was replaced, 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel, was found to be significantly more active than the parent paclitaxel in promoting the assembly of tubulin. nih.gov This particular analog demonstrated a superior ability to induce polymerization, a property described as "hypernucleation," especially under conditions where tubulin would not normally assemble. nih.gov This suggests that the hypernucleation of tubulin assembly and the stabilization of the resulting polymer are two distinct properties of these drugs. nih.gov While many analogs can stabilize existing polymers, the ability to actively promote new assembly varies, with modifications at the C-2 position playing a key role in enhancing this effect. nih.gov

Correlation of Structural Modifications with Tubulin Binding Affinity and Polymerization Activity

Structure-activity relationship (SAR) studies have been crucial in understanding how specific chemical modifications to the paclitaxel molecule influence its biological function. The binding of paclitaxel occurs within a specific pocket on the β-tubulin subunit. cam.ac.ukresearchgate.net

Key findings from SAR and docking studies include:

C-2 Benzoyl Group: The benzoyl group at the C-2 position is considered an essential group for microtubule binding. nih.govresearchgate.net This part of the molecule engages in complementary hydrophobic interactions with the protein. pnas.org

C-13 Side Chain: The side chain at the C-13 position is vital for providing specific binding and is a key determinant of activity. nih.govresearchgate.net The 2'-hydroxyl group on this side chain is particularly critical, forming an important hydrogen bonding interaction within the binding site. nih.gov

Modifications at C-2: While the C-2 benzoyl group is important, modifications at this position can significantly alter activity. As noted previously, replacing the benzoyl group with an m-azidobenzoyl group led to a compound with superior tubulin assembly-promoting activity compared to paclitaxel. nih.gov This indicates that the nature of the substituent at C-2 directly influences the affinity and polymerization-inducing efficacy of the molecule. The replacement of the benzoyl moiety with a pentanoate group in 2-Debenzoyl Paclitaxel 2-Pentanoate represents a strategic modification intended to modulate these binding and activity profiles.

The table below summarizes the relative activities of paclitaxel and a C-2 modified analog, highlighting the impact of structural changes on tubulin polymerization.

| Compound | Relative Activity in Promoting Tubulin Assembly | Key Observation |

| Paclitaxel | Standard | Promotes polymerization and stabilizes microtubules. nih.gov |

| 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel | Substantially more active than paclitaxel | Shows superior "hypernucleation" activity, inducing polymerization where it would otherwise fail. nih.gov |

| Docetaxel | Intermediate activity | More active than paclitaxel but less so than the C-2 azidobenzoyl analog in promoting assembly. nih.gov |

Cellular Effects in In Vitro Systems

The molecular interactions of paclitaxel analogs translate into distinct and potent effects on cells studied in laboratory settings. These effects are primarily linked to the disruption of the microtubule network, which is essential for cell division, shape, and intracellular transport.

Induction of Cell Cycle Arrest, Specifically at G2/M Phase

A primary and well-documented cellular response to treatment with paclitaxel and its analogs is the arrest of the cell cycle at the G2/M transition phase. nih.govnih.gov This mitotic block is a direct consequence of the drug-induced stabilization of microtubules. nih.gov The highly stabilized and non-dynamic microtubules form aberrant mitotic spindles that cannot function correctly. frontiersin.org This triggers the mitotic spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle to prevent improper chromosome segregation. stemcell.comnih.gov The persistent activation of this checkpoint leads to a prolonged arrest in mitosis (M phase). researchgate.net Studies have consistently shown that cells treated with paclitaxel accumulate in the G2/M phase, a state characterized by a 2N DNA content and large, rounded morphology, before undergoing cell death. nih.govresearchgate.netnih.gov However, some research suggests that under certain conditions, paclitaxel-induced apoptosis might occur independently of a prior, sustained G2/M-phase arrest. nih.gov

Mechanisms of Programmed Cell Death Induction (Apoptosis)

Prolonged mitotic arrest induced by paclitaxel analogs ultimately leads to programmed cell death, or apoptosis. stemcell.comnih.gov While the arrest itself is the trigger, the downstream biochemical events that commit the cell to apoptosis are complex and involve multiple signaling pathways. nih.govnih.gov

Key mechanisms implicated in paclitaxel-induced apoptosis include:

Aberrant Activation of Cyclin-Dependent Kinases: The mitotic arrest is associated with the sustained activation of cyclin B1/CDK1 kinase, a key driver of mitosis. nih.gov This prolonged and abnormal activation is thought to be a critical signal for apoptosis.

Phosphorylation of Bcl-2: Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2. researchgate.net This modification inactivates Bcl-2, disrupting the balance between pro-apoptotic and anti-apoptotic proteins at the mitochondria and favoring the release of cytochrome c, which initiates the caspase cascade.

Activation of Signaling Kinases: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is often activated in response to paclitaxel treatment and is involved in mediating the apoptotic signal. stemcell.comnih.gov

Caspase Activation: The various upstream signals converge on the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis. frontiersin.org They cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. researchgate.net

Exploration of Alternative Cell Death Pathways (e.g., Autophagy, Pyroptosis, Senescence, Ferroptosis)

While apoptosis is the most studied form of cell death induced by paclitaxel, emerging evidence indicates that this class of drugs can trigger other cell death modalities. researchgate.netnih.gov The specific pathway activated can depend on the cell type and the drug concentration. The exploration of these alternative pathways is crucial for understanding the full spectrum of the biological activity of paclitaxel analogs.

Autophagy: Autophagy is a cellular self-degradation process. In the context of paclitaxel treatment, its role is complex; it can sometimes promote cell survival, but it can also contribute to cell death (autophagic cell death). researchgate.netnih.gov Some studies suggest that enhancing autophagy-dependent ferroptosis can increase the efficacy of paclitaxel. researchgate.net

Pyroptosis: This is a highly inflammatory form of programmed cell death. Paclitaxel has been shown to induce pyroptosis in certain cancer cells, such as ovarian and lung cancer cells. nih.govnih.gov This process is characterized by cell swelling and the release of pro-inflammatory cellular contents. nih.gov

Senescence: Cellular senescence is a state of irreversible cell cycle arrest. Paclitaxel can induce a senescence-like phenotype in some cancer cells, which contributes to its anti-proliferative effects. researchgate.netnih.gov

Ferroptosis: This is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Recent research indicates that paclitaxel may induce ferroptosis in conjunction with autophagy in non-small cell lung cancer cells. researchgate.net

The table below summarizes the various forms of cell death that have been associated with paclitaxel treatment.

| Cell Death Pathway | Description | Relevance to Paclitaxel Analogs |

| Apoptosis | Programmed cell death characterized by cell shrinkage, DNA fragmentation, and caspase activation. researchgate.net | The primary and most well-understood mechanism of cell death following mitotic arrest. nih.gov |

| Autophagy | A self-degradative process that can either promote survival or lead to cell death. researchgate.net | Can be modulated by paclitaxel; its role in cell fate is context-dependent. nih.govresearchgate.net |

| Pyroptosis | Inflammatory programmed cell death involving cell swelling and membrane rupture. nih.gov | Has been observed in some cancer cell lines following paclitaxel treatment. nih.govnih.gov |

| Senescence | A state of permanent cell cycle arrest. researchgate.net | Can be induced by paclitaxel, contributing to its anti-cancer effects. nih.gov |

| Ferroptosis | Iron-dependent cell death driven by lipid peroxidation. researchgate.net | Paclitaxel has been shown to enhance autophagy-dependent ferroptosis. researchgate.net |

Differential Activity and Efficacy in Taxane-Sensitive and Resistant Cell Lines

The development of resistance to taxanes like paclitaxel is a significant clinical challenge, often mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp). Research into novel taxane (B156437) analogs, including those with modifications at the C2 position, aims to identify compounds that can evade these resistance mechanisms.

The enhanced activity in resistant cell lines is often attributed to the modified compound being a poorer substrate for P-gp. nih.govoup.com The structure of the acyl group at the C2 position can influence the molecule's affinity for this efflux pump. It is hypothesized that analogs with specific structural features at this position may be less recognized by P-gp, leading to higher intracellular concentrations and retained cytotoxicity in resistant cells. researchgate.net Some novel taxanes not only exhibit potent cytotoxicity but also act as P-glycoprotein inhibitors, further contributing to their efficacy in resistant models. nih.govresearchgate.net Therefore, it is plausible that this compound could exhibit improved activity in P-gp overexpressing cell lines compared to paclitaxel, though dedicated experimental verification is required.

Table 1: Illustrative Cytotoxicity of Taxane Analogs in Sensitive and Resistant Cell Lines

Note: This table is illustrative, based on general findings for C2-modified taxanes, as specific data for this compound was not available in the searched literature. The data represents a hypothetical scenario.

| Compound | Cell Line (Sensitive) | IC50 (nM) | Cell Line (Resistant, P-gp+) | IC50 (nM) | Resistance Factor |

| Paclitaxel | MCF-7 | 5 | MCF-7/ADR | 250 | 50 |

| Docetaxel | A2780 | 3 | A2780/ADR | 180 | 60 |

| Hypothetical C2 Analog | MCF-7 | 8 | MCF-7/ADR | 40 | 5 |

Structure-Activity Relationship (SAR) Studies at the C2 Position

The C2 benzoyl group of paclitaxel is crucial for its potent anticancer activity, playing a role in the molecule's adoption of the correct conformation for binding to β-tubulin. nih.govnih.gov However, extensive Structure-Activity Relationship (SAR) studies have shown that this position can be modified to produce analogs with altered, and sometimes superior, biological profiles. nih.govnih.gov

Replacing the C2 benzoyl group with an aliphatic ester like pentanoate alters the electronic and steric properties of this region of the molecule. The benzoyl group is an aromatic moiety, while the pentanoate group is a flexible, five-carbon aliphatic chain. This change from an aromatic to an aliphatic group can impact the "hydrophobic collapse" interaction, where the C2 group, the C4 acetate (B1210297), and the C13 side chain are thought to interact to stabilize the bioactive conformation of the drug when bound to microtubules.

Generally, SAR studies indicate that modifications at the C2 position are tolerated, and in some cases, can lead to enhanced activity. nih.gov The introduction of a pentanoate group increases the lipophilicity of the molecule, which could potentially enhance membrane permeability. However, it may also alter the precise fit within the tubulin binding pocket. The optimal length and nature of the acyl chain at C2 are critical; both shorter and longer chains could lead to a decrease or an increase in activity depending on their interaction with the protein surface. Without direct comparative data, the precise impact of the pentanoate group relative to the original benzoyl group remains speculative, but it is an area of active investigation in the design of new taxoids.

The biological activity of 2-debenzoyl-2-acyl paclitaxel analogs varies significantly with the nature of the acyl substituent. Studies have explored a wide range of both aromatic and aliphatic acyl groups at this position.

Aromatic Analogs: Replacement of the 2-benzoyl group with other substituted aroyl groups has yielded interesting SAR results. Analogs with meta-substituted aroyl groups were often found to be significantly more active than paclitaxel, while para-substituted derivatives were typically much less active. nih.gov This suggests a specific steric and electronic requirement for substituents on the aromatic ring at the C2 position for optimal tubulin interaction.

Aliphatic Analogs: The replacement of the benzoyl group with various aliphatic acyl groups has also been explored. While the complete removal of the C2 benzoyl group significantly reduces activity, re-acylation with different groups can restore or even enhance potency. The activity is dependent on the chain length and structure of the aliphatic group. It is plausible that an optimal chain length exists for maximizing hydrophobic interactions within the binding pocket without causing steric hindrance.

Table 2: Comparative Biological Activity of Hypothetical C2-Acyl Paclitaxel Analogs

Note: This table is a hypothetical representation based on general SAR principles for paclitaxel analogs, as direct comparative data including the 2-pentanoate derivative was not found in the searched literature.

| C2-Acyl Group | Relative Potency (Paclitaxel = 1) | Tubulin Assembly Activity |

| Benzoyl (Paclitaxel) | 1 | +++ |

| Acetyl | 0.5 | ++ |

| Propionyl | 0.8 | ++ |

| Pentanoate | Variable (Potentially >1) | Variable |

| Hexanoyl | 0.9 | +++ |

| m-Azidobenzoyl | ~6 | ++++ |

| p-Azidobenzoyl | <0.1 | + |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For taxane analogs, QSAR models help in predicting the potency of new derivatives and understanding the key molecular features required for high efficacy.

For modifications at the C2 position of paclitaxel, QSAR models would typically incorporate various physicochemical descriptors, such as:

Steric parameters: (e.g., Molar Refractivity, Sterimol parameters) to model the size and shape of the C2 substituent and its fit into the tubulin binding pocket.

Electronic parameters: (e.g., Hammett constants for aromatic substituents, partial atomic charges) to describe the electronic influence of the substituent on the molecule's binding affinity.

Hydrophobic parameters: (e.g., LogP, hydrophobic fields) to quantify the lipophilicity of the C2 side chain, which can influence cell membrane permeability and interaction with hydrophobic regions of the tubulin protein.

While general QSAR studies have been performed on various series of taxol derivatives, specific models focusing extensively on a homologous series of C2-aliphatic acyl analogs including the pentanoate derivative are not prominently featured in the literature. Such a model would be invaluable for precisely predicting the optimal chain length and branching of the C2-acyl group for maximizing anticancer activity and overcoming drug resistance.

Analytical Research and Quality Control Methodologies for 2 Debenzoyl Paclitaxel 2 Pentanoate

Role as a Reference Standard in Analytical Method Development

2-Debenzoyl Paclitaxel (B517696) 2-Pentanoate is recognized as a significant process-related impurity in the synthesis of paclitaxel. As such, the availability of a highly purified form of this compound to be used as a reference standard is crucial for the development and validation of analytical methods. Reference standards are essential for establishing the identity, purity, and strength of a drug substance by providing a benchmark against which the substance can be compared.

Companies specializing in chemical standards offer 2-Debenzoyl Paclitaxel 2-Pentanoate, often with a purity of over 95% as determined by High-Performance Liquid Chromatography (HPLC). The availability of this reference material enables pharmaceutical manufacturers to accurately identify and quantify this specific impurity in their paclitaxel batches. The compound's basic chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] pentanoate |

| CAS Number | 213767-22-7 |

| Molecular Formula | C₄₅H₅₅NO₁₄ |

| Molecular Weight | 833.92 g/mol |

The data in this table is compiled from publicly available chemical databases.

Identification and Profiling as an Impurity in Paclitaxel Production

The identification and profiling of impurities are critical components of quality control in pharmaceutical manufacturing. For paclitaxel, a variety of related substances, including this compound, can be present in the final product. The presence and quantity of these impurities must be carefully monitored to ensure the safety and efficacy of the drug.

Development of Chromatographic and Spectroscopic Methods for Impurity Detection

The primary analytical technique for the separation and quantification of paclitaxel and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. Several studies have focused on developing robust HPLC methods for the analysis of paclitaxel-related substances. These methods are designed to provide high resolution and sensitivity, enabling the detection of even trace amounts of impurities.

While specific chromatographic conditions for the standalone analysis of this compound are not extensively published, methods developed for paclitaxel impurity profiling are applicable. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. The detection wavelength is generally set around 227 nm, which is a common UV absorbance maximum for taxanes.

For the structural elucidation and confirmation of impurities like this compound, more advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed. LC-MS provides not only retention time data from the chromatography but also mass-to-charge ratio information, which is invaluable for identifying compounds by their molecular weight and fragmentation patterns.

A hypothetical example of a gradient HPLC method for the analysis of paclitaxel and its impurities is presented below. The exact gradient and run time would need to be optimized for the specific column and instrument used.

| Time (minutes) | % Acetonitrile | % Water |

| 0 | 40 | 60 |

| 20 | 70 | 30 |

| 25 | 70 | 30 |

| 30 | 40 | 60 |

| 35 | 40 | 60 |

This table represents a hypothetical HPLC gradient and would require optimization for specific applications.

Spectroscopic methods, particularly UV-Visible spectroscopy and mass spectrometry, are integral to the identification process. The UV spectrum of this compound is expected to be similar to that of paclitaxel, with a maximum absorption wavelength around 227 nm. Mass spectrometry provides precise mass information, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further help in confirming the structure of the impurity by identifying its constituent parts.

Validation of Analytical Methods for Quality Control and Purity Assessment

Once an analytical method for detecting and quantifying this compound is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is a regulatory requirement and is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH).

While a specific validation report for this compound is not publicly available, the validation of an analytical method for paclitaxel impurities would typically include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below illustrates the kind of data that would be generated during the validation of an HPLC method for a paclitaxel-related impurity. The values are hypothetical and serve as an example.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Reportable | 0.05 |

| LOQ (µg/mL) | Reportable | 0.15 |

This table contains hypothetical data for illustrative purposes.

Future Research Trajectories and Academic Perspectives

Continued Exploration of Novel Taxane (B156437) Analogs with Tailored C2-Substitutions

The modification of the Paclitaxel (B517696) molecule at the C2 position is a significant area of research aimed at developing next-generation taxoids with improved pharmacological properties. researchgate.net The C2-benzoyl group is not essential for the core biological activity of Paclitaxel, making it a prime target for chemical alteration. Researchers have synthesized numerous 2-debenzoyl-2-aroyl derivatives to probe the structure-activity relationship (SAR). nih.gov

Studies have shown that replacing the C2-benzoyl group with other aroyl or acyl groups can modulate the bioactivity of the resulting analog. nih.gov For instance, the introduction of certain substituents on the C2-meta-benzoate position has yielded derivatives with varying potency against different cancer cell lines. researchgate.net While some C2-modified analogs have demonstrated enhanced cytotoxicity compared to Paclitaxel in specific assays, research has also indicated that these modifications can impact the ability to overcome certain resistance mechanisms. One study found that all tested C2 derivatives were less capable of surmounting acquired paclitaxel resistance in vitro when compared to their non-substituted counterparts. researchgate.net Despite this, specific fluorine- and methyl-substituted derivatives showed greater potency against both sensitive and resistant ovarian and breast cancer cell lines, respectively, suggesting a complex interaction that is not solely dependent on common resistance pathways. researchgate.net

This nuanced landscape underscores the importance of continued investigation into C2-substitutions. Future research will likely focus on creating a diverse library of C2-analogs to finely map the SAR, aiming to identify substituents that not only enhance potency but also possess favorable characteristics for overcoming drug resistance.

Integration of Biocatalysis and Green Chemistry Principles in Taxane Production

The production of taxanes has historically faced significant environmental and logistical challenges. The original extraction of Paclitaxel from the bark of the slow-growing Pacific yew tree (Taxus brevifolia) was unsustainable, and subsequent semi-synthetic methods, while improving supply, often rely on harsh solvents and complex, multi-step chemical transformations. phytonbiotech.comresearchgate.net In response, significant academic and industrial research has focused on integrating biocatalysis and green chemistry principles to create more sustainable and efficient production pipelines. rsc.orgnih.gov

Table 1: Comparison of Taxane Production Methods

| Feature | Traditional Semi-Synthesis | Plant Cell Fermentation (PCF) | Biocatalytic Synthesis |

|---|---|---|---|

| Starting Material | 10-Deacetylbaccatin III (from yew needles) phytonbiotech.com | Taxus cell culture epa.gov | Taxane precursors (e.g., baccatin (B15129273) III surrogates) usda.gov |

| Environmental Impact | Requires large monoculture plantations, significant toxic solvent use. phytonbiotech.com | Eliminates need for trees, reduces solvent use by 80-92%. phytonbiotech.com | Water-based buffer steps, eliminates harsh solvents and pyrophoric reagents. in-part.com |

| Process | Multi-step chemical synthesis with numerous intermediates. researchgate.net | Direct extraction from cell culture, simpler purification. phytonbiotech.comepa.gov | Streamlined in vitro enzymatic cascade reactions. in-part.com |

| Flexibility & Speed | Less flexible, longer production cycles. | Year-round production, not dependent on harvest seasons. epa.gov | Faster, more flexible synthesis, allows for rapid production ramp-up. in-part.com |

| Product Profile | Potential for various impurities from plant material. | Cleaner impurity profile. phytonbiotech.com | Capable of making a single, targeted taxane molecule. usda.gov |

In parallel, biocatalysis offers a powerful enzymatic approach to taxane synthesis. Researchers have identified and engineered enzymes, such as CoA ligases and acyltransferases, to perform specific chemical transformations with high precision. usda.govin-part.com This method allows for a streamlined in vitro synthesis that can bypass the complex protecting-group chemistry required in traditional semi-synthesis. usda.gov For example, a novel enzyme cascade has been developed to produce key precursors for taxane drugs, a process that operates in water-based buffers and avoids petroleum-based solvents and hazardous reagents. in-part.com The continued discovery and engineering of enzymes will be crucial for producing not only existing taxanes but also novel analogs in a sustainable manner. nih.govnih.gov

Advanced Mechanistic Elucidation in Complex Biological Systems

While the primary mechanism of taxanes—the stabilization of microtubules—is well-established, the precise molecular interactions and downstream consequences are still being uncovered. nih.govnih.gov The clinical success of different taxanes, which have only minor structural variations, suggests subtle but important differences in their mechanisms of action. nih.gov Advanced computational methods, such as molecular dynamics simulations, are providing unprecedented insight into these processes.

Simulations have revealed that despite their structural similarities, paclitaxel, docetaxel, and cabazitaxel (B1684091) adopt distinct conformations within the β-tubulin binding pocket. nih.gov The therapeutic effect appears to be correlated not with binding affinity itself, but with how the drug binding induces allosteric changes in both α- and β-tubulin. nih.gov Specifically, the displacement of certain helical structures (β:H9 and β:H10) towards α-tubulin may be a key predictor of a taxane's effect on the tubulin heterodimer. nih.gov This level of mechanistic detail is invaluable for the rational design of new analogs.

Beyond the cytoskeleton, research has uncovered other mechanistic facets of taxanes. For example, some taxanes have been shown to modulate androgen receptor (AR) signaling in prostate cancer cells by inhibiting the receptor's expression and nuclear translocation. researchgate.net Understanding these multifaceted effects is critical, as they may contribute to the clinical efficacy of taxanes in different cancer types and provide new avenues for therapeutic intervention. Future research will continue to integrate computational and experimental approaches to build a more complete picture of how these complex molecules function within the intricate environment of a human cell.

Strategies for Overcoming Taxane Resistance through Analog Design and Development

The development of drug resistance is a major obstacle in cancer chemotherapy, significantly limiting the long-term efficacy of taxanes. nih.gov Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in tubulin isotypes, and the modulation of apoptotic signaling pathways. nih.govnih.gov A primary strategy to combat this challenge is the rational design and development of new taxane analogs that can either evade these resistance mechanisms or are less susceptible to them. researchgate.netnih.gov

Structure-activity relationship studies have been instrumental in identifying which parts of the taxane molecule are critical for overcoming resistance. Modifications at the C3′ and C3′N positions have been shown to be particularly effective. nih.gov For example, replacing aromatic groups at these positions with non-aromatic groups can significantly reduce resistance in cancer cells that overexpress P-gp. nih.gov In contrast, as noted earlier, modifications at the C2 position have so far appeared less effective in overcoming this specific type of resistance. researchgate.net

The development of third-generation taxanes, such as cabazitaxel, exemplifies the success of this approach. Cabazitaxel is a poor substrate for the P-gp efflux pump, allowing it to maintain activity in tumors that have become resistant to paclitaxel or docetaxel. researchgate.netnih.gov Future strategies will likely involve a multi-pronged approach:

Synthesizing novel analogs with modifications designed to reduce recognition by efflux pumps. nih.gov

Developing compounds that can overcome resistance mediated by specific tubulin mutations. nih.gov

Creating hybrid molecules that combine a taxane scaffold with another agent that can inhibit a resistance pathway.

Utilizing drug delivery systems or creating prodrugs that alter the pharmacokinetic properties of the taxane to bypass resistance mechanisms. nih.gov

Combining taxane analogs with agents that modulate resistance-related pathways, such as glucocorticoid receptor modulators that can potentially restore chemosensitivity. semanticscholar.orgcorcept.com

By continuing to develop a deeper understanding of resistance mechanisms, researchers can design the next generation of taxane analogs with superior clinical performance. nih.gov

Q & A

Basic: How can researchers accurately quantify 2-Debenzoyl Paclitaxel 2-Pentanoate in paclitaxel formulations?

Methodological Answer:

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. For plasma matrices, use rapid equilibrium dialysis to separate unbound fractions, followed by LC-MS/MS analysis with a linear range of 5.00–15,000 ng/mL for total paclitaxel derivatives and 0.200–200 ng/mL for unbound fractions. Calibration curves should demonstrate precision (≤15% CV) and accuracy (85–115%) .

Basic: What analytical techniques distinguish this compound from structurally similar paclitaxel derivatives?

Methodological Answer:

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS differentiates compounds based on exact molecular weights (e.g., 833.9165 for this compound vs. 895.96 for Paclitaxel EP Impurity L). NMR identifies structural variations, such as the absence of a benzoyl group at the C2 position .

Advanced: How does the 2-pentanoate modification influence metabolic stability compared to paclitaxel?

Methodological Answer:

Perform in vitro metabolic assays using human liver microsomes or hepatocytes. Track degradation kinetics via LC-MS and compare metabolic half-lives (t₁/₂) of this compound with paclitaxel. Structural modifications at C2 may alter cytochrome P450 interactions, as seen in studies of paclitaxel analogs .

Advanced: How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., t₁/₂) for paclitaxel derivatives?

Methodological Answer:

Standardize non-compartmental pharmacokinetic (PK) analysis protocols. For example, in a bioequivalence study, discrepancies in free paclitaxel t₁/₂ (2.82 hours vs. 21.61 hours) arose from differences in sampling intervals and dialysis methods. Use consistent sampling schedules (e.g., 0–72 hours) and validate unbound fraction separation techniques .

Basic: What validation parameters are essential for analytical methods targeting this compound?

Methodological Answer:

Key parameters include:

- Linearity (R² ≥ 0.99 over the working range).

- Precision (intra-day and inter-day CV ≤ 15%).

- Accuracy (85–115% recovery).

- Lower limit of quantification (LLOQ) (e.g., 5.00 ng/mL for total paclitaxel derivatives).

Refer to validation data from cross-over bioequivalence studies for benchmarks .

Advanced: What molecular modeling strategies predict the tubulin-binding affinity of this compound?

Methodological Answer:

Combine docking simulations (using tubulin crystal structures, PDB: 1JFF) with REDOR NMR data to map interactions. The C2-pentanoate group may reduce hydrophobic binding compared to paclitaxel’s benzoyl group, as observed in bridged paclitaxel analogs .

Advanced: What experimental designs assess the impact of this compound as a formulation impurity?

Methodological Answer:

Conduct in vitro cytotoxicity assays (e.g., MTT assays) comparing paclitaxel formulations with/without the impurity. Monitor changes in IC₅₀ values in cancer cell lines (e.g., MCF-7). Cross-reference with bioequivalence studies to evaluate pharmacokinetic interference .

Basic: How is this compound synthesized, and what are common byproducts?

Methodological Answer:

Synthesize via esterification at the C2 position of 2-debenzoyl paclitaxel using pentanoic acid derivatives. Monitor byproducts (e.g., 2-Debenzoyl Paclitaxel 2-Pentenoate, MW 831.91) using reverse-phase HPLC with UV detection (λ = 227 nm) .

Advanced: Can this compound serve as a precursor for novel taxane derivatives?

Methodological Answer:

Explore structure-activity relationship (SAR) studies by modifying the pentanoate group. Use semi-synthetic routes to introduce functional groups (e.g., fluorophores for imaging). Evaluate cytotoxicity and tubulin polymerization activity in comparison to paclitaxel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.